Hydroxytolbutamide

Description

4-Hydroxytolbutamide has been reported in Homo sapiens with data available.

tolbutamide metabolite

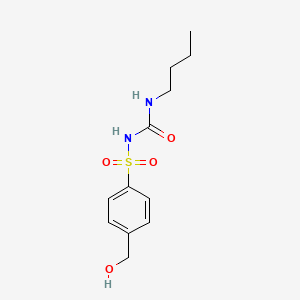

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRHYONYKZIRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205824 | |

| Record name | Hydroxymethyltolbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxy tolbutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5719-85-7, 1185112-19-9 | |

| Record name | Hydroxytolbutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5719-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxymethyltolbutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005719857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxymethyltolbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYMETHYLTOLBUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52K8J94779 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxy tolbutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The雙重角色 of Hydroxytolbutamide in Elucidating CYP2C9 Function: A Technical Guide for Researchers

This guide provides an in-depth exploration of the mechanism of action of hydroxytolbutamide in the context of Cytochrome P450 2C9 (CYP2C9), a critical enzyme in drug metabolism. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the causality behind experimental choices and the intricate molecular interplay that defines this important substrate-enzyme interaction.

Introduction: The Significance of CYP2C9 and the Role of Tolbutamide

Cytochrome P450 2C9 (CYP2C9) is a key hepatic enzyme responsible for the metabolism of a significant portion of clinically used drugs, including those with narrow therapeutic indices such as warfarin and phenytoin.[1] Its polymorphic nature, with common variants like CYP2C92 and CYP2C93 exhibiting reduced activity, underscores the importance of understanding its function to predict drug efficacy and prevent adverse reactions.[2][3]

Tolbutamide, a first-generation sulfonylurea, has long been established as a cornerstone probe substrate for assessing CYP2C9 activity both in vitro and in vivo.[4] Its metabolism is almost exclusively catalyzed by CYP2C9, making the rate of its conversion a reliable indicator of the enzyme's functional status.[5] The primary metabolic reaction is the hydroxylation of the methyl group on the butyl side chain of tolbutamide to form 4-hydroxytolbutamide.[6] This initial oxidation is the rate-limiting step in the overall clearance of tolbutamide.[7]

The Metabolic Pathway: From Tolbutamide to Inactive Metabolites

The journey of tolbutamide through the metabolic machinery of the liver is a two-step oxidative process, with CYP2C9 playing the initial and most critical role.

Step 1: CYP2C9-Mediated Hydroxylation

The primary interaction of interest is the conversion of tolbutamide to 4-hydroxytolbutamide. This reaction is a classic example of a monooxygenase reaction catalyzed by a cytochrome P450 enzyme.

-

Substrate: Tolbutamide

-

Enzyme: Cytochrome P450 2C9

-

Cofactors: NADPH, O₂

-

Product: 4-hydroxytolbutamide

This metabolic step effectively inactivates the hypoglycemic activity of tolbutamide.

Step 2: Further Oxidation to Carboxytolbutamide

Following its formation, 4-hydroxytolbutamide is rapidly oxidized by cytosolic alcohol and aldehyde dehydrogenases to form carboxytolbutamide.[8][9] This metabolite is also inactive and is the primary form excreted in the urine.[2]

Diagram: Tolbutamide Metabolic Pathway

Caption: Metabolic conversion of tolbutamide.

Molecular Mechanism: Interaction within the CYP2C9 Active Site

Understanding the mechanism of action requires a close examination of the interactions between tolbutamide and the active site of the CYP2C9 enzyme. While a crystal structure of CYP2C9 with this compound is not available, molecular modeling and studies with other substrates and inhibitors provide significant insights.

The CYP2C9 active site is characterized by a hydrophobic pocket.[10] The binding of substrates like tolbutamide is primarily driven by hydrophobic interactions.[10] However, specific hydrogen bonding and electrostatic interactions are crucial for the correct orientation of the substrate for regioselective hydroxylation.[10]

Molecular docking studies with various ligands have identified key amino acid residues within the CYP2C9 active site that are critical for substrate binding and catalysis.[11][12] These studies, while not directly involving this compound, suggest that the size, shape, and electronic properties of a ligand determine its affinity and orientation within the active site.

The Role of this compound: Product and Potential Modulator

While the formation of this compound is the primary event, its subsequent actions on CYP2C9 are of significant interest for a complete mechanistic understanding.

This compound as a Product

As the direct product of CYP2C9-mediated metabolism of tolbutamide, the rate of this compound formation is a direct measure of the enzyme's catalytic activity. This principle forms the basis of numerous in vitro and in vivo assays for CYP2C9 phenotyping and drug-drug interaction studies.

Investigating Product Inhibition

A key question in enzyme kinetics is whether the product of a reaction can inhibit the enzyme, a phenomenon known as product inhibition. In the context of CYP2C9, if this compound were to bind to the active site and prevent or slow down the binding of subsequent tolbutamide molecules, it would be classified as a product inhibitor.

Currently, there is a lack of direct and conclusive scientific literature demonstrating significant product inhibition of CYP2C9 by this compound under physiological conditions. Most studies focus on the inhibitory effects of other drugs on the formation of this compound.[9][13][14][15] The rapid downstream conversion of this compound to carboxytolbutamide in vivo may also limit its potential to accumulate and cause significant product inhibition.[8]

Similarly, there is limited information regarding any inhibitory or inductive effects of carboxytolbutamide on CYP2C9.

Experimental Protocols for Studying the this compound-CYP2C9 Interaction

The investigation of CYP2C9 activity using tolbutamide as a probe substrate is a well-established practice in drug metabolism research. The following are detailed protocols for key experiments.

In Vitro CYP2C9 Inhibition Assay Using Human Liver Microsomes

This assay is a standard method to determine the inhibitory potential of a test compound on CYP2C9 activity by measuring the formation of 4-hydroxytolbutamide.

Protocol:

-

Preparation of Reagents:

-

Human Liver Microsomes (HLMs): Thaw on ice.

-

Tolbutamide (Substrate): Prepare a stock solution in a suitable solvent (e.g., methanol or DMSO) and dilute to working concentrations in incubation buffer.

-

Test Compound (Inhibitor): Prepare a series of concentrations.

-

NADPH regenerating system (Cofactor): Prepare fresh.

-

Incubation Buffer: Typically potassium phosphate buffer, pH 7.4.

-

Stopping Solution: A mixture of organic solvent (e.g., acetonitrile) and internal standard.

-

-

Incubation:

-

In a microcentrifuge tube, combine HLMs, incubation buffer, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding tolbutamide.

-

After a brief pre-incubation, start the enzymatic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding the cold stopping solution.

-

Vortex and centrifuge to pellet the protein.

-

Transfer the supernatant for analysis.

-

-

Analytical Method:

-

Quantify the formation of 4-hydroxytolbutamide using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Analysis:

-

Calculate the rate of this compound formation at each inhibitor concentration.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

If further kinetic analysis is required, perform experiments with varying substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

-

Diagram: In Vitro CYP2C9 Inhibition Assay Workflow

Caption: Workflow for in vitro CYP2C9 inhibition assay.

Quantitative Data Summary

The following table summarizes key kinetic parameters for tolbutamide hydroxylation by CYP2C9, as reported in the literature. These values can vary depending on the experimental system (e.g., specific HLM pool, recombinant enzyme system).

| Parameter | Value | Experimental System | Reference |

| Km (Michaelis-Menten constant) | 133 µM | Human Liver Microsomes | [13] |

| 123 µM (unbound) | Human Liver Microsomes | ||

| Vmax (Maximum reaction velocity) | 248 pmol/min/mg | Human Liver Microsomes | [13] |

Clinical and Research Implications

The interaction between tolbutamide, this compound, and CYP2C9 has several important implications:

-

Drug Development: Tolbutamide remains a valuable tool in preclinical drug development to assess the potential of new chemical entities to inhibit or induce CYP2C9, in line with regulatory guidelines from agencies like the FDA.

-

Pharmacogenetics: Phenotyping individuals for their CYP2C9 activity using tolbutamide can help in personalizing the dosage of other CYP2C9-metabolized drugs.[2] The reduced clearance of tolbutamide in carriers of CYP2C9*2 and *3 alleles is a well-documented example of the clinical relevance of this genetic polymorphism.[3]

-

Drug-Drug Interactions: Co-administration of drugs that inhibit CYP2C9 can lead to decreased metabolism of tolbutamide, resulting in its accumulation and an increased risk of hypoglycemia.[9] Conversely, inducers of CYP2C9 can increase the metabolism of tolbutamide, potentially reducing its efficacy.[8]

Conclusion

The mechanism of action of this compound on CYP2C9 is multifaceted. Primarily, its formation serves as a robust and reliable marker of CYP2C9 catalytic activity, making the tolbutamide-to-hydroxytolbutamide conversion a cornerstone of in vitro and in vivo studies of this critical drug-metabolizing enzyme. While direct evidence for this compound acting as a significant product inhibitor is limited, a comprehensive understanding of its role within the entire metabolic cascade, including its rapid subsequent oxidation, is essential for accurately interpreting experimental data and predicting clinical outcomes. The continued use of tolbutamide as a probe substrate, coupled with advanced analytical and computational techniques, will further refine our understanding of CYP2C9 function and its impact on pharmacotherapy.

References

-

Brosen, K., & Gram, L. F. (1989). Inhibition of CYP2C9 by selective serotonin reuptake inhibitors: in vitro studies with tolbutamide and (S)-warfarin using human liver microsomes. European Journal of Clinical Pharmacology, 36(5), 513-516. [Link]

-

Kirchheiner, J., Brockmöller, J., Meineke, I., Bauer, S., Rohde, W., Meisel, C., & Roots, I. (2002). Cytochrome P450 2C9 Phenotyping Using Low-Dose Tolbutamide. Clinical Pharmacology & Therapeutics, 71(5), 385-394. [Link]

-

Kirchheiner, J., Brockmöller, J., Meineke, I., Bauer, S., Rohde, W., Meisel, C., & Roots, I. (2002). Relative Impact of Genotype and Enzyme Induction on the Metabolic Capacity of CYP2C9 in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 72(2), 194-204. [Link]

-

Lund, M., Lunde, I., Bremer, J., & Gram, L. F. (2001). Fluvoxamine inhibits the CYP2C9 catalyzed biotransformation of tolbutamide. Clinical pharmacology & therapeutics, 69(1), 41-47. [Link]

-

Lee, C. R., Goldstein, J. A., & Pieper, J. A. (2002). Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C9*1 heterozygotes. Clinical Pharmacology & Therapeutics, 72(5), 578-587. [Link]

-

Yamazaki, H., & Shimada, T. (1998). Effect of albumin and cytosol on enzyme kinetics of tolbutamide hydroxylation and on inhibition of CYP2C9 by gemfibrozil in human liver microsomes. Drug metabolism and disposition, 26(11), 1061-1066. [Link]

-

Suzuki, H., Kneller, M. B., Rock, D. A., Jones, J. P., Trager, W. F., & Rettie, A. E. (2000). Prediction of in vivo drug-drug interactions between tolbutamide and various sulfonamides in humans based on in vitro experiments. Drug metabolism and disposition, 28(12), 1432-1439. [Link]

-

Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British journal of clinical pharmacology, 45(6), 525-538. [Link]

-

Hutzler, J. M., & Tracy, T. S. (2002). Atypical kinetic profiles in drug metabolism reactions. Drug metabolism and disposition, 30(4), 355-362. [Link]

-

Doohan, P. T., Oldfield, L. D., Arnold, J. C., & Anderson, L. L. (2021). Cannabinoid Interactions with Cytochrome P450 Drug Metabolism: a Full-Spectrum Characterization. The Journal of pharmacology and experimental therapeutics, 378(1), 59-68. [Link]

-

Al-Dosari, M. S., Al-Miman, A. A., Al-Jenoobi, F. I., & Al-Suwayeh, S. A. (2012). Effects of some commonly used Saudi folk herbal medications on the metabolic activity of CYP2C9 in human liver microsomes. Saudi Pharmaceutical Journal, 20(3), 247-251. [Link]

-

Kirchheiner, J., Bauer, S., Meineke, I., Rohde, W., Prang, V., Meisel, C., ... & Brockmöller, J. (2002). Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers. Pharmacogenetics, 12(2), 101-109. [Link]

-

Mancy, A., Brodeur, J., & L'Italien, G. (1999). Putative active site template model for cytochrome P4502C9 (tolbutamide hydroxylase). Drug metabolism and disposition, 27(2), 195-201. [Link]

-

Yeo, K. R., & Yeo, W. W. (2001). Polysaccharide peptides from Coriolus versicolor competitively inhibit tolbutamide 4-hydroxylation in specific human CYP2C9 isoform and pooled human liver microsomes. Phytomedicine, 18(13), 1149-1153. [Link]

-

van der Logt, C. P., van der Weide, J., Visser, L. E., & van Schaik, R. H. (2004). Inhibition of Tolbutamide 4-methylhydroxylation by a Series of Non-Steroidal Anti-Inflammatory Drugs in V79-NH Cells Expressing Human Cytochrome P4502C10. Basic & clinical pharmacology & toxicology, 95(5), 235-240. [Link]

-

Wikipedia contributors. (2023, December 11). Tolcapone. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link]

-

Ceballos-G, G., & Yañez-P, M. (2019). Results of molecular docking with CYP2C9: (a) linear correlation... In In Silico ADME Profiling of Salubrinal and Its Analogues. [Link]

-

Thangapandian, S., John, S., Sakkiah, S., & Lee, K. W. (2011). Binding Models of Polyphenols to Cytochrome P450 2C9: A Molecular Docking Study. Journal of Toxicology and Environmental Health, Part A, 74(22-24), 1475-1487. [Link]

-

Jamalis, J., Chooi, K. W., & Othman, S. (2021). Cytochrome P450 2C9-mediated interactions: molecular docking studies of natural anti-arthritic compounds. Exploration of Drug Science, 1(1), 1-13. [Link]

-

Rettie, A. E., & Jones, J. P. (2005). Clinical and toxicological relevance of CYP2C9: drug-drug interactions and pharmacogenetics. Annual review of pharmacology and toxicology, 45, 477-494. [Link]

-

Hutzler, J. M., Wienkers, L. C., & Wahlstrom, J. L. (2011). CYP2C9 inhibition: impact of probe selection and pharmacogenetics on in vitro inhibition profiles. Drug metabolism and disposition, 39(12), 2351-2358. [Link]

-

Meletiadis, J., Verweij, P. E., & Mouton, J. W. (2020). Inhibition of CYP2C9 by natural products: insight into the potential risk of herb-drug interactions. Critical reviews in toxicology, 50(5), 393-417. [Link]

-

Kirchheiner, J., & Brockmöller, J. (2005). Clinical consequences of cytochrome P450 2C9 polymorphisms. Clinical pharmacology and therapeutics, 77(1), 1-16. [Link]

-

Johnson, J. A. (2003). Pharmacogenomics of CYP2C9: functional and clinical considerations. Pharmacogenomics, 4(6), 747-759. [Link]

-

Obach, R. S., Walsky, R. L., & Venkatakrishnan, K. (2007). Physiologically based pharmacokinetic modelling of cytochrome P450 2C9-related tolbutamide drug interactions with sulfaphenazole and tasisulam. Clinical pharmacokinetics, 46(10), 865-878. [Link]

Sources

- 1. Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C91 heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of in vivo drug-drug interactions between tolbutamide and various sulfonamides in humans based on in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Fluvoxamine inhibits the CYP2C9 catalyzed biotransformation of tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Putative active site template model for cytochrome P4502C9 (tolbutamide hydroxylase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of CYP2C9 by selective serotonin reuptake inhibitors: in vitro studies with tolbutamide and (S)-warfarin using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polysaccharide peptides from Coriolus versicolor competitively inhibit tolbutamide 4-hydroxylation in specific human CYP2C9 isoform and pooled human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of tolbutamide 4-methylhydroxylation by a series of non-steroidal anti-inflammatory drugs in V79-NH cells expressing human cytochrome P4502C10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of albumin and cytosol on enzyme kinetics of tolbutamide hydroxylation and on inhibition of CYP2C9 by gemfibrozil in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of a Primary Metabolite

An In-Depth Technical Guide to the Physicochemical Properties of Hydroxytolbutamide

This compound, specifically 4-hydroxytolbutamide, is the principal active metabolite of the first-generation sulfonylurea antidiabetic drug, tolbutamide.[1][2] Its formation, primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP2C8, is a critical step in the clearance of the parent drug.[1][3][4] Consequently, this compound serves as a crucial biomarker for assessing CYP2C9 activity, a key enzyme involved in the metabolism of numerous clinical drugs.[1][5][6] Understanding the physicochemical properties of this metabolite is not merely an academic exercise; it is fundamental for drug development professionals in the fields of pharmacokinetics, drug-drug interaction studies, and toxicology.

This guide provides a detailed examination of the core physicochemical characteristics of this compound. It is designed for researchers and scientists, offering not just data, but also the underlying rationale for the experimental methods used to determine these properties, ensuring a blend of technical accuracy and practical insight.

Chemical and Molecular Identity

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis. This compound is structurally distinct from its parent compound, tolbutamide, by the presence of a hydroxymethyl group on the para-position of the benzene ring, replacing the methyl group of tolbutamide.[1] This single hydroxylation event significantly alters the molecule's properties.

Caption: Metabolic conversion of Tolbutamide to this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea | [7] |

| CAS Number | 5719-85-7 | [3][8][9] |

| Molecular Formula | C₁₂H₁₈N₂O₄S | [8][9][10] |

| Molecular Weight | 286.35 g/mol | [3][8][10] |

| SMILES String | CCCCNC(=O)NS(=O)(=O)c1ccc(CO)cc1 | [3][7] |

| InChI Key | SJRHYONYKZIRPM-UHFFFAOYSA-N | [3][7] |

Core Physicochemical Properties

The transformation from a methyl to a hydroxymethyl group imparts a significant increase in polarity, which in turn governs the molecule's behavior in both chemical and biological systems.[1]

Physical State and Appearance

This compound typically presents as a white, solid, crystalline material.[3][11] This information is vital for material handling, storage, and the initial stages of formulation development.

Melting Point

The melting point is a critical indicator of a compound's purity and thermal stability.

A sharp and consistent melting point range is a primary criterion for confirming the purity of a synthesized or isolated batch of the compound.

Solubility Profile

Solubility is arguably one of the most important physicochemical properties for a drug metabolite, as it dictates its distribution and excretion pathways. The introduction of the hydroxyl group enhances aqueous solubility relative to tolbutamide, facilitating renal excretion.[1]

Table 2: Solubility Data for this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [3][10] |

| Ethanol | 12 mg/mL | [3][10] |

| 0.1 M NaOH | 4 mg/mL | [3][10] |

| DMSO | 100-125 mg/mL | [2][9] |

The poor aqueous solubility, despite increased polarity, highlights the challenges in preparing aqueous stock solutions for in vitro assays. The solubility in basic solutions (NaOH) and organic solvents like ethanol and DMSO is crucial for creating concentrated stock solutions for experimental use.[3][9][10]

Acidity (pKa)

The pKa value determines the extent of ionization of a molecule at a given pH. This is critical for predicting its behavior in different physiological compartments, such as the stomach (low pH) and intestine (higher pH).

This acidic pKa value, associated with the sulfonamide proton, indicates that this compound will be predominantly in its ionized (anionic) form at physiological pH (7.4), which generally leads to lower membrane permeability but higher aqueous solubility compared to the non-ionized form.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key determinant of membrane permeability and protein binding.

The relatively low LogP value reflects the increased polarity due to the hydroxyl group, suggesting lower passive diffusion across cell membranes compared to more lipophilic compounds.

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for the quantification of this compound in biological matrices, which is fundamental to its use as a CYP2C9 probe.

Ultraviolet (UV) Spectroscopy

UV spectroscopy is a common technique for detection in chromatographic methods.

This absorbance maximum provides the optimal wavelength for detection in High-Performance Liquid Chromatography (HPLC) systems equipped with a UV detector, ensuring high sensitivity for quantification.[15][17]

Chromatographic Methods: HPLC and LC-MS

HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for the determination of this compound in plasma and urine.[15][18] These methods offer the required selectivity and sensitivity for pharmacokinetic studies.

Caption: General workflow for LC-MS analysis of this compound.

Experimental Protocol: Quantification by LC-MS

This protocol represents a generalized, self-validating system for the accurate measurement of this compound.

-

Sample Preparation & Rationale:

-

Step 1.1: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Step 1.2: Add a known concentration of an internal standard (IS), such as omeprazole or a deuterated version of this compound (e.g., this compound-d9).[18][19] Causality: The IS is crucial for correcting variations in extraction efficiency and instrument response, ensuring accuracy and precision.

-

Step 1.3: Perform liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.[18] Causality: Ethyl acetate is chosen for its ability to efficiently extract the analytes of interest from the aqueous biological matrix while leaving behind proteins and other interferences.

-

Step 1.4: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Step 1.5: Reconstitute the residue in 100 µL of the mobile phase. Causality: Reconstitution in the mobile phase ensures compatibility with the chromatographic system and improves peak shape.

-

-

Chromatographic Conditions & Rationale:

-

Step 2.1: Utilize a C18 reverse-phase column (e.g., Zorbax SB-C18, 2.1 mm × 50 mm, 3.5 µm).[18] Causality: C18 columns are standard for separating moderately polar compounds like this compound from endogenous plasma components.

-

Step 2.2: Employ a gradient elution mobile phase, for instance, starting with 90% Solvent A (0.1% formic acid in water) and 10% Solvent B (acetonitrile) and ramping to 90% Solvent B.[18] Causality: A gradient elution allows for efficient separation of analytes with different polarities and helps to clean the column after each injection.

-

Step 2.3: Set the flow rate to 0.4 mL/min and column temperature to 25 °C.[20]

-

-

Mass Spectrometry Detection & Rationale:

-

Step 3.1: Use an electrospray ionization (ESI) source in positive ion mode.[18]

-

Step 3.2: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity. For this compound, the precursor ion [M+H]⁺ would be monitored at m/z 287.1.[7] Causality: SIM/MRM provides specificity by monitoring only the mass-to-charge ratio of the target analyte and its fragments, effectively filtering out noise from the complex biological matrix.

-

-

Validation & Trustworthiness:

-

The protocol's integrity is validated by assessing linearity (calibration curve), accuracy, precision (intra- and inter-day), recovery, and stability, ensuring the data generated is reliable and reproducible.[18]

-

References

-

Metabolism of tolbutamide by liver (Hepatic biotransformation). (2023, July 18). YouTube. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Huang, H. H., et al. (2006). Biotransformation of tolbutamide to 4'-hydroxytolbutamide by the fungus Cunninghamella blakesleeana. Applied Microbiology and Biotechnology, 70(3), 336-341. Retrieved from [Link]

-

Nakajima, M., et al. (2021). Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes. Xenobiotica, 51(5), 582-589. Retrieved from [Link]

-

Scott, J., & Poffenbarger, P. L. (1978). Pharmacogenetics of Tolbutamide Metabolism in Humans. Diabetes, 27(10), 988-993. Retrieved from [Link]

-

Stenutz. (n.d.). 4-hydroxytolbutamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Chemsrc. (n.d.). 4 hydroxy tolbutamide. Retrieved from [Link]

-

Ye, F., et al. (2012). SIMULTANEOUS DETERMINATION OF TOLBUTAMIDE AND ITS METABOLITE this compound IN RAT PLASMA BY LC-MS. Journal of Liquid Chromatography & Related Technologies, 35(12), 1627-1637. Retrieved from [Link]

-

Taylor & Francis Online. (2012). SIMULTANEOUS DETERMINATION OF TOLBUTAMIDE AND ITS METABOLITE this compound IN RAT PLASMA BY LC-MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Simultaneous Determination of Tolbutamide and this compound in Rat Plasma After Acute Hydrogen Sulfide Poisoning by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Hansen, L. L., et al. (1999). Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection. Therapeutic Drug Monitoring, 21(6), 664-671. Retrieved from [Link]

-

FooDB. (2011). Showing Compound 4-Hydroxy tolbutamide (FDB023913). Retrieved from [Link]

-

Moody, D. E., et al. (1993). Determination of tolbutamide hydroxylation in rat liver microsomes by high-performance liquid chromatography: effect of psychoactive drugs on in vitro activity. Journal of Analytical Toxicology, 17(5), 283-288. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation mass spectra of selected metabolites with purposed fragmentation pathways. Retrieved from [Link]

-

ResearchGate. (n.d.). Simultaneous determination of tolbutamide and its metabolite this compound in rat plasma by LC-MS. Retrieved from [Link]

-

Latin American Journal of Pharmacy. (n.d.). Determination of Tolbutamide and this compound by LC–MS/MS in Rat and its Application to Assessment of CYP2C9 Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tolbutamide. PubChem Compound Database. Retrieved from [Link]

-

Hirayama, F., et al. (1996). Solid-state 13C nuclear magnetic resonance spectroscopic study on amorphous solid complexes of tolbutamide with 2-hydroxypropyl-alpha- and -beta-cyclodextrins. Pharmaceutical Research, 13(12), 1874-1878. Retrieved from [Link]

-

Lin, D., et al. (2012). Determination of Tolbutamide and its Metabolite in Human Plasma by High Performance Liquid Chromatography and its Application to Pharmacokinetics. Latin American Journal of Pharmacy, 31(10), 1464-8. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative Determination of Tolbutamide and Its Metabolites in Human Plasma and Urine by High-Performance Liquid Chromatography and UV Detection. Retrieved from [Link]

-

SciSpace. (n.d.). Molecular modelling and 1H-NMR: ultimate tools for the investigation of tolbutamide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000011). Retrieved from [Link]

-

El-Gindy, A., et al. (2003). Spectrophotometric determination of tolbutamide, thiamine hydrochloride, and pyridoxine hydrochloride in combination products. Journal of AOAC International, 86(4), 686-692. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Hydroxytolbutamide | this compound | Metabolite| TargetMol [targetmol.com]

- 3. 4-羟基甲苯磺丁脲 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-Hydroxytolbutamide | 5719-85-7 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | C12H18N2O4S | CID 3656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. 4-Hydroxytolbutamide = 98 HPLC 5719-85-7 [sigmaaldrich.com]

- 11. 4-Hydroxytolbutamide | 5719-85-7 [m.chemicalbook.com]

- 12. 4-hydroxytolbutamide [stenutz.eu]

- 13. Showing Compound 4-Hydroxy tolbutamide (FDB023913) - FooDB [foodb.ca]

- 14. 4 hydroxy tolbutamide | CAS#:5719-85-7 | Chemsrc [chemsrc.com]

- 15. Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. latamjpharm.org [latamjpharm.org]

- 18. tandfonline.com [tandfonline.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. tandfonline.com [tandfonline.com]

A Technical Guide to Hydroxytolbutamide: The Primary Metabolite of Tolbutamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tolbutamide, a first-generation sulfonylurea, has long been a cornerstone in the management of type II diabetes mellitus and, more critically for drug development, as a sensitive in vivo probe for cytochrome P450 2C9 (CYP2C9) activity.[1][2] The clinical and research utility of tolbutamide is intrinsically linked to its metabolic fate, which is dominated by its conversion to 4-hydroxytolbutamide. This guide provides a comprehensive technical overview of the formation, pharmacokinetic profile, and analytical quantification of hydroxytolbutamide. We will delve into the enzymatic machinery responsible for this biotransformation, the pharmacogenetic factors that introduce variability, and the detailed laboratory protocols required for its accurate measurement, thereby offering a holistic view for professionals in pharmacology and drug metabolism.

Biochemical Formation: The Central Role of Cytochrome P450

The journey of tolbutamide in the body is primarily a one-way street leading to its inactivation through hepatic metabolism. The rate-limiting and defining step in this process is the hydroxylation of the p-methyl group on the tolyl moiety, yielding 4-hydroxytolbutamide.[3][4]

The CYP2C9 Engine

This metabolic reaction is almost exclusively catalyzed by the cytochrome P450 enzyme, CYP2C9, located within the endoplasmic reticulum of hepatocytes.[3][4][5] While some minor involvement of other CYP2C enzymes like CYP2C19 has been suggested, studies confirm that CYP2C9 is responsible for 80-90% of tolbutamide's total clearance.[3][6] The reaction follows Michaelis-Menten kinetics, indicating the involvement of a single primary enzyme in this biotransformation.[7] This high degree of specificity is the very reason tolbutamide is considered a gold-standard probe for assessing CYP2C9 function in clinical and research settings.[1][3][8]

The hydroxylation reaction effectively terminates the pharmacological activity of tolbutamide.[4][9] The resulting this compound is subsequently and rapidly oxidized by cytosolic alcohol/aldehyde dehydrogenases to the inactive carboxytolbutamide, which is then efficiently eliminated in the urine.[3]

Caption: Metabolic pathway of Tolbutamide in the liver.

The Impact of Pharmacogenetics

A critical consideration for researchers is the significant inter-individual variability in tolbutamide metabolism, which is largely governed by genetic polymorphisms in the CYP2C9 gene.[10][11] Several allelic variants, such as CYP2C92 and CYP2C93, encode enzymes with reduced catalytic activity.[12][13]

-

Individuals homozygous for the wild-type allele (CYP2C91/1) are extensive metabolizers.

-

Heterozygous individuals (CYP2C91/2 or 1/3)* exhibit intermediate metabolism.[12]

-

Individuals homozygous for variant alleles (e.g., CYP2C93/3) are poor metabolizers, leading to significantly decreased clearance and prolonged half-life of tolbutamide.[14]

This genetic influence is a dominant determinant of the pharmacokinetic profile, often outweighing environmental factors.[10][11] Consequently, phenotyping or genotyping for CYP2C9 is essential when using tolbutamide as a probe drug to avoid misinterpretation of results due to inherent genetic differences in metabolic capacity.[12][15]

Pharmacokinetics: A Tale of Two Molecules

The conversion to this compound drastically alters the physicochemical and pharmacokinetic properties of the parent drug. While tolbutamide itself has a plasma half-life of approximately 4.5 to 6.5 hours, its metabolites are cleared much more rapidly.[9]

| Parameter | Tolbutamide | This compound/Carboxytolbutamide |

| Primary Enzyme | CYP2C9 (Metabolism) | N/A (Formation/Excretion) |

| Pharmacological Activity | Hypoglycemic[9][16] | Inactive[9] |

| Plasma Half-life (t½) | ~4.5 - 6.5 hours[9] | Significantly shorter |

| Primary Route of Elimination | Hepatic Metabolism[5][17] | Renal Excretion (as Carboxytolbutamide)[5][9] |

| Genetic Influence | High (CYP2C9 Polymorphisms)[10] | Dependent on formation rate |

Data synthesized from multiple sources.[5][9][10][16][17]

The key takeaway for researchers is that the rate of appearance of this compound and the subsequent carboxytolbutamide in plasma and urine is a direct reflection of CYP2C9's metabolic activity.[18]

Analytical Methodologies for Quantification

Accurate quantification of both tolbutamide and this compound in biological matrices, typically plasma or urine, is paramount for pharmacokinetic studies and CYP2C9 phenotyping. High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for this application due to its high sensitivity and selectivity.[1][19][20][21]

Experimental Protocol: Plasma Sample Analysis via LC-MS/MS

This protocol provides a robust framework for the simultaneous determination of tolbutamide and this compound.

Causality: The choice of a protein precipitation or liquid-liquid extraction step is crucial for removing larger molecules like proteins that would otherwise interfere with the chromatographic separation and ionize poorly. The C18 column is selected for its hydrophobic stationary phase, which effectively retains and separates the moderately nonpolar tolbutamide and its more polar metabolite.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard (e.g., Omeprazole or a stable isotope-labeled tolbutamide) to correct for extraction variability.

-

Vortex the sample for 30 seconds.

-

Add 1 mL of an organic extraction solvent (e.g., diethyl ether or ethyl acetate).[2][20]

-

Vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.

-

Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for injection.

Step 2: Chromatographic Separation

-

HPLC System: Standard binary pump system.

-

Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 2.1 mm x 50 mm, 3.5 µm) is typically used.[20]

-

Mobile Phase: A gradient elution using Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A) is common.[1][20]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

Step 3: Mass Spectrometric Detection

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), often in negative mode.[22]

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity.

Caption: Workflow for LC-MS/MS analysis of this compound.

Research Applications and Clinical Significance

The study of this compound formation is not merely an academic exercise; it has profound practical implications.

-

CYP2C9 Phenotyping: The ratio of parent drug to metabolite (Metabolic Ratio) in plasma or urine at a specific time point after a low dose of tolbutamide can serve as a reliable index of an individual's CYP2C9 activity.[15] This is invaluable in clinical trials to understand the metabolic profile of participants and in clinical practice to guide dosing of other CYP2C9-metabolized drugs like warfarin or phenytoin.

-

Drug-Drug Interaction (DDI) Studies: Tolbutamide is an FDA-recommended in vivo substrate for investigating CYP2C9-mediated DDIs.[3] A potential new drug that inhibits CYP2C9 will decrease the formation of this compound, leading to an increase in tolbutamide's plasma concentration and area under the curve (AUC).[3][23]

-

Preclinical Drug Development: In vitro systems using human liver microsomes are routinely used to assess the potential of new chemical entities to inhibit or induce CYP2C9 by measuring their effect on the rate of this compound formation.[7]

Conclusion

This compound is more than a simple byproduct of drug clearance; it is a critical key to understanding the function of CYP2C9, one of the most important drug-metabolizing enzymes. Its rate of formation provides a direct window into the complex interplay of pharmacogenetics, drug-drug interactions, and individual metabolic capacity. A thorough understanding of its biochemistry, coupled with robust and validated analytical methods for its quantification, is essential for professionals dedicated to advancing the fields of pharmacology, toxicology, and personalized medicine.

References

-

Relling, M. V., et al. (1990). Tolbutamide and mephenytoin hydroxylation by human cytochrome P450s in the CYP2C subfamily. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Mellstrom, B., et al. (1988). Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations. Biochemical Pharmacology. Available at: [Link]

-

Arman H. (2023). Metabolism of tolbutamide by liver (Hepatic biotransformation). YouTube. Available at: [Link]

-

Rose, J. W., & Zang, Q. (2014). Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam. Clinical Pharmacokinetics. Available at: [Link]

-

Lin, D., et al. (2012). Determination of Tolbutamide and its Metabolite in Human Plasma by High Performance Liquid Chromatography and its Application to Pharmacokinetics. Latin American Journal of Pharmacy. Available at: [Link]

-

Guttendorf, R. J., et al. (2001). Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C9*1 heterozygotes. Clinical Pharmacology & Therapeutics. Available at: [Link]

-

Sullivan-Klose, T. H., et al. (1996). The role of the CYP2C9-Leu359 allelic variant in the tolbutamide polymorphism. Pharmacogenetics. Available at: [Link]

-

Reactome. (2023). CYP2C9 inactivates tolbutamide by 4-methyl-hydroxylation. Reactome Pathway Database. Available at: [Link]

-

Olesen, O. V., & Poulsen, B. (1999). Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection. Therapeutic Drug Monitoring. Available at: [Link]

-

Zhang, H., et al. (2011). Simultaneous determination of tolbutamide and its metabolite this compound in rat plasma by LC-MS. ResearchGate. Available at: [Link]

-

Drugs.com. (2023). Tolbutamide: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]

-

Lin, D., et al. (2012). Determination of Tolbutamide and its Metabolite in Human Plasma by High Performance Liquid Chromatography and its Application to Pharmacokinetics. ResearchGate. Available at: [Link]

-

Kirchheiner, J., et al. (2002). Tolbutamide as an in vivo probe drug for CYP2C9 reflecting genotype and enzyme induction. Pharmacogenetics. Available at: [Link]

-

Tassaneeyakul, W., et al. (1999). CYP2C19 participates in tolbutamide hydroxylation by human liver microsomes. Drug Metabolism and Disposition. Available at: [Link]

-

Olesen, O. V., & Poulsen, B. (1999). Quantitative Determination of Tolbutamide and Its Metabolites in Human Plasma and Urine by High-Performance Liquid Chromatography and UV Detection. ResearchGate. Available at: [Link]

-

Britannica. (2023). Tolbutamide. Britannica. Available at: [Link]

-

Scott, J., & Poffenbarger, P. L. (1979). Pharmacogenetics of Tolbutamide Metabolism in Humans. Diabetes. Available at: [Link]

-

Lee, E. J., et al. (1998). Pharmacokinetics of tolbutamide in ethnic Chinese. British Journal of Clinical Pharmacology. Available at: [Link]

-

Miners, J. O., & Birkett, D. J. (1996). Use of tolbutamide as a substrate probe for human hepatic cytochrome P450 2C9. Methods in Enzymology. Available at: [Link]

-

Hemeryck, A., et al. (2000). Inhibition of CYP2C9 by selective serotonin reuptake inhibitors: in vitro studies with tolbutamide and (S)-warfarin using human liver microsomes. European Journal of Clinical Pharmacology. Available at: [Link]

-

Choi, Y. H., et al. (2013). Pharmacokinetics of tolbutamide and its metabolite 4-hydroxy tolbutamide in poloxamer 407-induced hyperlipidemic rats. Archives of Pharmacal Research. Available at: [Link]

-

Jetter, A., et al. (2004). Cytochrome P450 2C9 Phenotyping Using Low-Dose Tolbutamide. European Journal of Clinical Pharmacology. Available at: [Link]

-

Scott, J., & Poffenbarger, P. L. (1979). Pharmacogenetics of Tolbutamide Metabolism in Humans. American Diabetes Association. Available at: [Link]

-

Brian, W. R., et al. (1991). Separation of human liver microsomal tolbutamide hydroxylase and (S)-mephenytoin 4'-hydroxylase cytochrome P-450 enzymes. Biochemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Tolbutamide. PubChem. Available at: [Link]

-

Sun, L., et al. (2018). Novel in vitro dynamic metabolic system for predicting the human pharmacokinetics of tolbutamide. Acta Pharmaceutica Sinica B. Available at: [Link]

-

Lee, E. J., et al. (1998). Pharmacokinetics of tolbutamide in ethnic Chinese. British Journal of Clinical Pharmacology. Available at: [Link]

Sources

- 1. latamjpharm.org [latamjpharm.org]

- 2. researchgate.net [researchgate.net]

- 3. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | CYP2C9 inactivates tolbutamide by 4methyl-hydroxylation [reactome.org]

- 5. youtube.com [youtube.com]

- 6. CYP2C19 participates in tolbutamide hydroxylation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of tolbutamide as a substrate probe for human hepatic cytochrome P450 2C9. | Semantic Scholar [semanticscholar.org]

- 9. drugs.com [drugs.com]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C91 heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of the CYP2C9-Leu359 allelic variant in the tolbutamide polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tolbutamide | Oral Hypoglycemic, Sulfonylurea, Diabetes Treatment | Britannica [britannica.com]

- 17. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of tolbutamide and its metabolite 4-hydroxy tolbutamide in poloxamer 407-induced hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Novel in vitro dynamic metabolic system for predicting the human pharmacokinetics of tolbutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of CYP2C9 by selective serotonin reuptake inhibitors: in vitro studies with tolbutamide and (S)-warfarin using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Hydroxytolbutamide in Modern Drug Metabolism Studies: A Mechanistic and Methodological Whitepaper

An In-Depth Technical Guide:

Abstract

The characterization of a new chemical entity's metabolic profile is a cornerstone of drug development, with a profound impact on safety, efficacy, and drug-drug interactions (DDIs). The Cytochrome P450 (CYP) superfamily, particularly the CYP2C9 isoform, is responsible for the metabolism of a significant fraction of clinically used drugs. Consequently, the accurate assessment of a candidate molecule's potential to inhibit, induce, or be metabolized by CYP2C9 is a regulatory and scientific imperative. Tolbutamide, a first-generation sulfonylurea, has long served as a canonical probe substrate for this purpose. Its primary metabolite, 4-hydroxytolbutamide, is the direct reporter of CYP2C9 catalytic activity. This guide provides a comprehensive, in-depth examination of the role of hydroxytolbutamide formation in both in vitro and in vivo drug metabolism studies, grounded in mechanistic principles and field-proven methodologies.

The Centrality of CYP2C9 in Pharmacokinetics

CYP2C9 is one of the most abundant CYP isoforms in the human liver, contributing to the metabolism of approximately 15-20% of all drugs that undergo phase I metabolism. Its substrates are characterized by a weak acidic group and include critical drugs with narrow therapeutic indices, such as the anticoagulant S-warfarin, the anticonvulsant phenytoin, and numerous non-steroidal anti-inflammatory drugs (NSAIDs).

Furthermore, the gene encoding CYP2C9 is highly polymorphic. Genetic variations, such as the CYP2C92 and CYP2C93 alleles, can lead to decreased enzymatic activity.[1][2] Individuals carrying these alleles are classified as intermediate or poor metabolizers and are at a higher risk of adverse drug reactions from standard doses of CYP2C9 substrates.[1] This genetic variability underscores the necessity of using a selective probe substrate to phenotype individuals and to characterize the interaction of new drugs with this critical enzyme. Tolbutamide's metabolism to this compound serves as a highly specific and reliable measure of CYP2C9's functional capacity.[3][4]

The Tolbutamide Metabolic Pathway: A Self-Validating System

The metabolic fate of tolbutamide is a well-characterized, two-step oxidative process predominantly occurring in the liver. This streamlined pathway is what makes it an excellent probe system.

-

Primary Metabolism (Rate-Limiting Step) : Tolbutamide undergoes hydroxylation at the methyl group of its tolyl moiety, a reaction catalyzed almost exclusively by CYP2C9, to form 4-hydroxytolbutamide (this compound).[5][6] While some minor involvement of CYP2C19 has been suggested in in vitro systems, in vivo studies confirm that CYP2C9 genetic polymorphisms are the primary determinant of tolbutamide disposition, making it a selective probe.[3][7]

-

Secondary Metabolism : The newly formed this compound is rapidly oxidized by cytosolic alcohol and aldehyde dehydrogenases to the pharmacologically inactive 4-carboxytolbutamide, which is then efficiently eliminated in the urine.[1][8]

The formation of this compound is the rate-limiting step in this cascade, meaning its production rate is directly proportional to the catalytic activity of CYP2C9.[6]

Figure 1: Metabolic Pathway of Tolbutamide. The conversion to 4-hydroxytolbutamide is the specific, rate-limiting reaction catalyzed by CYP2C9.

In Vitro Assessment of CYP2C9 Activity Using this compound Formation

In vitro systems, primarily using human liver microsomes (HLMs), are essential for isolating the enzymatic activity of CYPs from other physiological variables.[9][10] These experiments are foundational for determining if a new drug inhibits or is a substrate of CYP2C9. The quantification of this compound is the direct endpoint for these assays.

Causality Behind Experimental Design: The HLM Inhibition Assay

The objective of this assay is to determine the concentration-dependent inhibitory potential of a test compound on CYP2C9 activity.

-

Why HLMs? HLMs are vesicles of the endoplasmic reticulum isolated from human liver tissue. They contain a high concentration of CYP enzymes, including CYP2C9, but lack cytosolic components. This allows for the specific study of Phase I metabolism.

-

Why an NADPH-Regenerating System? CYP enzymes require NADPH as a cofactor to transfer electrons for the oxidative reaction. An NADPH-regenerating system (e.g., glucose-6-phosphate and G6P-dehydrogenase) ensures that NADPH levels do not become a limiting factor during the incubation, thus maintaining linear reaction kinetics.

-

Why Tolbutamide Concentration Matters: The concentration of tolbutamide is typically set at or near its Michaelis-Menten constant (Kₘ), the concentration at which the reaction rate is half of its maximum (Vₘₐₓ). This ensures the assay is sensitive to competitive inhibitors. The reported Kₘ for tolbutamide hydroxylation in HLMs is approximately 133 µM.[11]

Step-by-Step Protocol: CYP2C9 Inhibition Assay

-

Preparation : Prepare stock solutions of tolbutamide, the test inhibitor, and a positive control inhibitor (e.g., sulfaphenazole) in a suitable solvent (e.g., acetonitrile or DMSO).

-

Incubation Mixture Preparation : In a microcentrifuge tube, combine phosphate buffer (pH 7.4), pooled human liver microsomes (final protein concentration ~0.2-0.5 mg/mL), and the test inhibitor at various concentrations. Include a vehicle control (solvent only) and a positive control.

-

Pre-incubation : Pre-incubate the mixture at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation : Initiate the metabolic reaction by adding a pre-warmed solution containing tolbutamide and the NADPH-regenerating system.

-

Incubation : Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30-60 minutes) within the established linear range for this compound formation.

-

Reaction Termination : Stop the reaction by adding a cold stop solution, typically acetonitrile or methanol, which precipitates the microsomal proteins.

-

Sample Processing : Centrifuge the tubes at high speed (e.g., >10,000 x g) to pellet the precipitated protein.

-

Analysis : Transfer the supernatant to an autosampler vial for analysis. Quantify the concentration of this compound using a validated LC-MS/MS method.[12][13]

-

Data Analysis : Plot the rate of this compound formation against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Figure 2: Experimental Workflow for an In Vitro CYP2C9 Inhibition Assay.

Data Presentation: Interpreting Inhibition Data

The IC₅₀ value is a critical parameter for predicting the potential for a clinical DDI, often used in static mechanistic models as recommended by regulatory agencies like the FDA.[9][14]

Table 1: Representative In Vitro Inhibition Data for CYP2C9

| Inhibitor | Substrate Probe | System | IC₅₀ / Kᵢ (µM) | Reference |

|---|---|---|---|---|

| Fluvoxamine | Tolbutamide | Human Liver Microsomes | Kᵢ ≈ 13.3 | [11] |

| Sulfaphenazole | Tolbutamide | Human Liver Microsomes | Kᵢ ≈ 0.2 - 0.8 | [6] |

| Curcuma (Turmeric) | Tolbutamide | Human Liver Microsomes | Significant Inhibition |[15] |

In Vivo Phenotyping and DDI Studies

In vivo studies are essential to understand how a drug and its metabolites behave in a complex biological system. Using tolbutamide as a probe allows for the determination of an individual's CYP2C9 phenotype or the assessment of a DDI in a clinical setting.

Causality Behind Experimental Design: The Clinical Phenotyping Study

The goal is to measure the systemic clearance of tolbutamide, which reflects the individual's inherent CYP2C9 activity.

-

Why a Low Dose? Therapeutic doses of tolbutamide (500 mg) carry a risk of hypoglycemia. Studies have validated that a low, sub-therapeutic dose (e.g., 125 mg) can be used safely and accurately for phenotyping, minimizing risk to healthy volunteers.[16][17]

-

Why Measure Plasma Concentrations? Serial blood draws allow for the calculation of key pharmacokinetic (PK) parameters like Area Under the Curve (AUC) and clearance (CL). A simplified and effective metric is the tolbutamide plasma concentration at 24 hours post-dose, which correlates strongly with total plasma clearance.[16]

-

Why Genotype? Correlating PK parameters with the subject's CYP2C9 genotype (1/1, 1/2, 1/3, etc.) provides a powerful link between genetic makeup and functional enzyme activity. This is the essence of pharmacogenomics.

Step-by-Step Protocol: Clinical CYP2C9 Phenotyping

-

Subject Screening and Genotyping : Recruit healthy volunteers. Obtain informed consent. Perform genotyping for relevant CYP2C9 alleles (e.g., *2, *3).

-

Drug Administration : Following an overnight fast, administer a single oral dose of tolbutamide (e.g., 125 mg or 500 mg).[1][16]

-

Blood Sampling : Collect serial blood samples into heparinized tubes at pre-defined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours post-dose).

-

Plasma Processing : Centrifuge blood samples to separate plasma. Store plasma frozen at -80°C until analysis.

-

Urine Collection (Optional) : Collect urine over specified intervals (e.g., 0-12 hours, 12-24 hours) to measure the excretion of this compound and carboxytolbutamide.[1]

-

Bioanalysis : Quantify concentrations of tolbutamide and its metabolites (this compound, carboxytolbutamide) in plasma and/or urine samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis : Use non-compartmental analysis to calculate key PK parameters, including AUC, Cₘₐₓ, T₁/₂, and oral clearance (CL/F = Dose/AUC).

-

Phenotype Correlation : Correlate the calculated clearance values with the subjects' CYP2C9 genotypes to establish the functional consequence of each allelic combination.

Figure 3: Workflow for an In Vivo CYP2C9 Phenotyping Study.

Data Presentation: Genotype-Phenotype Correlation

The measurement of tolbutamide clearance and its correlation with genotype provides definitive evidence of the functional impact of genetic polymorphisms.

Table 2: Impact of CYP2C9 Genotype on Tolbutamide Oral Clearance

| CYP2C9 Genotype | N | Mean Oral Clearance (L/h) | 95% Confidence Interval (L/h) | Reference |

|---|---|---|---|---|

| 1/1 (Wild-Type) | 9 | 0.97 | 0.89 - 1.05 | [2] |

| 1/2 | 4 | 0.86 | 0.79 - 0.93 | [2] |

| 2/2 | 2 | 0.75 | 0.69 - 0.81 | [2] |

| 1/3 | 5 | 0.56 | 0.51 - 0.61 | [2] |

| 2/3 | 2 | 0.45 | 0.41 - 0.49 | [2] |

| 3/3 | 1 | 0.15 | 0.14 - 0.16 |[2] |

Data synthesized from a study in 23 healthy volunteers receiving a 500 mg oral dose of tolbutamide.[2] The data clearly demonstrates a gene-dose effect, where each additional variant allele (*2 or the more impactful *3) results in a stepwise decrease in the ability to metabolize tolbutamide.

Conclusion

The metabolic conversion of tolbutamide to this compound remains a fundamentally important reaction in drug metabolism research. It provides a specific, reliable, and quantifiable index of CYP2C9 activity. The measurement of this compound is the linchpin of in vitro assays designed to screen for CYP2C9 inhibitors and serves as a critical component in the pharmacokinetic analysis for in vivo studies that aim to elucidate the clinical relevance of CYP2C9 pharmacogenetics and drug-drug interactions. The methodologies described herein, from microsomal incubations to clinical phenotyping, form a validated, self-reinforcing framework that empowers drug development professionals to make critical decisions regarding a drug candidate's safety and disposition. While newer probe substrates are emerging, the wealth of historical and mechanistic data supporting tolbutamide ensures its continued relevance as an authoritative tool in the field.

References

-

Kirchheiner, J., Brockmöller, J., Abe, M., et al. (2002). Cytochrome P450 2C9 Phenotyping Using Low-Dose Tolbutamide. Clinical Pharmacology & Therapeutics, 71(5), 363-372. [Link]

-

Takahashi, M., Uno, Y., Uehara, S., et al. (2021). Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes. Xenobiotica, 51(5), 582-589. [Link]

-

Shon, J. H., Yoon, Y. R., Kim, K. A., et al. (2002). Effects of CYP2C19 and CYP2C9 genetic polymorphisms on the disposition of and blood glucose lowering response to tolbutamide in humans. Pharmacogenetics, 12(2), 111-119. [Link]

-

Metabolism of tolbutamide by liver (Hepatic biotransformation) - YouTube. (2023). YouTube. [Link]

-

Lee, C. R., Pieper, J. A., Hinderliter, A. L., et al. (2002). Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C9*1 heterozygotes. Clinical Pharmacology & Therapeutics, 72(5), 562-571. [Link]

-

Tolbutamide as an in vivo probe drug for CYP2C9 reflecting genotype and... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Kirchheiner, J., Brockmöller, J., Meineke, I., et al. (2002). Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers. Pharmacogenetics, 12(2), 101-109. [Link]

-

Pharmacokinetics of oral 500 mg tolbutamide in relation to CYP2C9 genotype and enzyme induction by rifampin - ResearchGate. (n.d.). ResearchGate. [Link]

-

Furuya, H., Fernandez-Salguero, P., Gregory, W., et al. (1995). The role of the CYP2C9-Leu359 allelic variant in the tolbutamide polymorphism. Pharmacogenetics, 5(6), 389-392. [Link]

-

Miners, J. (2002). CYP2C9 polymorphism: impact on tolbutamide pharmacokinetics and response. Pharmacogenetics, 12(2), 91-92. [Link]

-

Pharmacology of Tolbutamide (Orinase) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2024). YouTube. [Link]

-

Kirchheiner, J., Brockmöller, J., Abe, M., et al. (2002). Cytochrome P450 2C9 phenotyping using low-dose tolbutamide. Semantic Scholar. [Link]

-

Metabolic pathways of tolbutamide. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

-

Simultaneous determination of tolbutamide and its metabolite this compound in rat plasma by LC-MS | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

What is the mechanism of Tolbutamide? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]

-

Gufford, B. T., Chen, G., Lazarus, A. D., et al. (2018). Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam. Clinical Pharmacokinetics, 57(11), 1449-1460. [Link]

-

Daily, E. B., & Aquilante, C. L. (2019). Pharmacogenomics of CYP2C9: Functional and Clinical Considerations. Pharmaceuticals, 12(4), 149. [Link]

-

Back, D. J., Sutcliffe, F., & Tjia, J. F. (1987). Tolbutamide as a model drug for the study of enzyme induction and enzyme inhibition in the rat. British Journal of Pharmacology, 90(3), 557-562. [Link]

-

Determination of Tolbutamide and this compound by LC-MS/MS in Rat and its Application to Assessment of CYP2C9 Activity - ResearchGate. (n.d.). ResearchGate. [Link]

-

FDA. (2020). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. U.S. Food and Drug Administration. [Link]

-

Simultaneous Determination of Tolbutamide and this compound in Rat Plasma After Acute Hydrogen Sulfide Poisoning by Liquid Chromatography-Mass Spectrometry | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Paine, M. F., Goosen, T. C., Peng, C. C., et al. (2019). Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research. Journal of Analytical Toxicology, 43(9), 717-725. [Link]

-

CYP2C19 Participates in Tolbutamide Hydroxylation by Human Liver Microsomes | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Al-Jenoobi, F. I., Ahad, A., Mahrous, G. M., et al. (2015). Effects of some commonly used Saudi folk herbal medications on the metabolic activity of CYP2C9 in human liver microsomes. Saudi Pharmaceutical Journal, 23(1), 47-51. [Link]

-

FDA. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]

-

FDA. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]

-

Miller, G. P., & Hanna, P. E. (1995). Determination of tolbutamide hydroxylation in rat liver microsomes by high-performance liquid chromatography: effect of psychoactive drugs on in vitro activity. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1493-1501. [Link]

-

Hemeryck, A., De Vriendt, C., & Belpaire, F. M. (2000). Inhibition of CYP2C9 by selective serotonin reuptake inhibitors: in vitro studies with tolbutamide and (S)-warfarin using human liver microsomes. European Journal of Clinical Pharmacology, 56(3), 259-264. [Link]

Sources

- 1. Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C91 heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of CYP2C19 and CYP2C9 genetic polymorphisms on the disposition of and blood glucose lowering response to tolbutamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. solvobiotech.com [solvobiotech.com]

- 11. Inhibition of CYP2C9 by selective serotonin reuptake inhibitors: in vitro studies with tolbutamide and (S)-warfarin using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Effects of some commonly used Saudi folk herbal medications on the metabolic activity of CYP2C9 in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide | Semantic Scholar [semanticscholar.org]

The Discovery and Historical Context of Hydroxytolbutamide: A Technical Guide

This guide provides an in-depth exploration of the discovery, historical context, and scientific significance of hydroxytolbutamide, the principal metabolite of the first-generation sulfonylurea, tolbutamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, experimental methodologies, and the causal relationships that have shaped our understanding of this important molecule.

Introduction: The Dawn of Oral Antidiabetic Therapy and the Rise of Tolbutamide

The mid-20th century marked a pivotal era in the management of type 2 diabetes mellitus. The serendipitous discovery of the hypoglycemic properties of certain sulfonamide compounds during World War II opened the door to the development of oral antidiabetic agents, offering a much-needed alternative to insulin injections.[1] This research led to the synthesis of the first generation of sulfonylureas, with tolbutamide emerging as a key therapeutic agent.[2] Tolbutamide effectively lowers blood glucose by stimulating the release of insulin from pancreatic β-cells.[3][4][5] Its mechanism of action and oral bioavailability represented a significant advancement in diabetes care. However, the story of tolbutamide is incomplete without a thorough understanding of its metabolic fate, a narrative in which this compound plays the central role.

The Discovery of this compound: Unraveling the Metabolic Pathway

Early investigations into the fate of tolbutamide in the human body revealed that it undergoes significant metabolism before excretion. Seminal studies identified the primary route of elimination to be through the urine, not as the parent compound, but as its metabolites.[6][7][8] The major metabolite was identified as 1-butyl-3-p-carboxyphenylsulfonylurea (carboxytolbutamide), with a smaller, yet crucial, intermediate metabolite also being isolated: 1-butyl-3-p-hydroxymethylphenylsulfonylurea, now known as this compound.[6] This discovery was fundamental in understanding the pharmacokinetic profile of tolbutamide, as the conversion to these metabolites dictates the drug's duration of action.

The Enzymatic Machinery: Pinpointing CYP2C9 as the Key Catalyst

The hydroxylation of tolbutamide to this compound is a critical step in its metabolism. Extensive research has unequivocally demonstrated that this reaction is primarily catalyzed by the cytochrome P450 enzyme, CYP2C9, located predominantly in the liver.[9][10][11] Further investigations have shown a minor contribution from another isoform, CYP2C19.[4]

The definitive role of CYP2C9 was established through a series of key experimental observations:

-

Inhibition Studies: The highly specific CYP2C9 inhibitor, sulfaphenazole, was shown to significantly block the formation of this compound in human liver microsomes.[12]

-

Recombinant Enzyme Assays: Experiments using recombinant human CYP enzymes confirmed that CYP2C9 exhibits the highest catalytic activity for tolbutamide hydroxylation.

-

Genetic Polymorphism Studies: Individuals with genetic variants of CYP2C9 that result in decreased enzyme activity were found to have a significantly slower metabolism of tolbutamide, leading to higher plasma concentrations and a longer half-life of the parent drug.

The enzymatic conversion of tolbutamide to this compound is a two-step process, with this compound being an intermediate that is further oxidized to the final major metabolite, carboxytolbutamide.

Caption: Metabolic pathway of tolbutamide.

Pharmacological Significance: An Inactive Metabolite

A crucial aspect of the discovery of this compound was the characterization of its pharmacological activity. Studies have consistently shown that this compound is essentially devoid of the hypoglycemic effects of its parent compound, tolbutamide.[3][4][9] While some in-vitro studies suggested a very weak insulin-releasing action, this does not translate to a significant glucose-lowering effect in vivo.[9] The subsequent metabolite, carboxytolbutamide, is also inactive.[4][9] Therefore, the hydroxylation of tolbutamide by CYP2C9 is a detoxification and inactivation pathway, effectively terminating the pharmacological action of the drug.